Cas no 2287334-94-3 (5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole)

5-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole is a brominated benzotriazole derivative featuring a cyclopentylmethyl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the development of pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 5-position offers a reactive site for further functionalization via cross-coupling reactions, while the cyclopentylmethyl group enhances lipophilicity, potentially improving membrane permeability in bioactive applications. Its rigid benzotriazole core contributes to stability and may influence binding interactions in molecular design. Suitable for controlled modifications, this compound is valuable for researchers exploring structure-activity relationships or novel heterocyclic frameworks.
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole structure
2287334-94-3 structure
Product Name:5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole
CAS No:2287334-94-3
MF:C12H14BrN3
MW:280.16366147995
CID:6170645
PubChem ID:165743800
Update Time:2025-11-01

5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • 2287334-94-3
    • 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole
    • EN300-6749401
    • Inchi: 1S/C12H14BrN3/c13-10-5-6-12-11(7-10)14-15-16(12)8-9-3-1-2-4-9/h5-7,9H,1-4,8H2
    • InChI Key: QAWDDXFDPAUDPU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)N=NN2CC1CCCC1

Computed Properties

  • Exact Mass: 279.03711g/mol
  • Monoisotopic Mass: 279.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 30.7Ų

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5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole Related Literature

Additional information on 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole

Comprehensive Overview of 5-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole (CAS No. 2287334-94-3)

The compound 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole (CAS No. 2287334-94-3) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the benzotriazole core and the cyclopentylmethyl substituent, make it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets.

In recent years, the demand for benzotriazole derivatives has surged due to their versatility in medicinal chemistry. The 5-bromo substitution on the 1H-1,2,3-benzotriazole scaffold enhances its reactivity, enabling further functionalization for tailored applications. This compound is often explored in the context of kinase inhibitors and antiviral agents, aligning with current trends in targeting protein kinases and emerging viral pathogens. Its CAS number 2287334-94-3 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.

From a synthetic perspective, 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole is synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling or nucleophilic substitution. The cyclopentylmethyl group contributes to improved lipophilicity, a critical factor in drug design for enhancing membrane permeability. This property is particularly valuable in the development of CNS-targeting therapeutics, a hot topic in neuroscience research.

The compound’s stability under physiological conditions makes it a promising candidate for prodrug development. Recent studies have highlighted its potential in cancer immunotherapy, where small-molecule modulators are in high demand. Additionally, its heterocyclic framework is compatible with fragment-based drug design (FBDD), a strategy gaining traction in pharmaceutical R&D. Users searching for CAS 2287334-94-3 often inquire about its solubility, spectral data (NMR, MS), and commercial availability, underscoring its practical utility.

Beyond pharmaceuticals, 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole finds niche applications in material science, particularly in the design of organic electronic materials. Its conjugated system and bromine atom allow for further derivatization, enabling the tuning of optoelectronic properties. This aligns with the growing interest in sustainable materials and green chemistry, as researchers seek eco-friendly alternatives to traditional components.

In summary, 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole (CAS No. 2287334-94-3) represents a multifaceted compound with broad applicability. Its integration into drug discovery pipelines and advanced material synthesis highlights its interdisciplinary importance. As the scientific community continues to explore its potential, this compound remains a focal point for innovation in chemistry and biology.

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